5-azido-2-methylaniline
Description
Properties
CAS No. |
14860-67-4 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination Followed by Nucleophilic Substitution
A two-step halogenation-azidation sequence, as exemplified in the synthesis of 2-methyl-5-chloro-4-cyanopyrazine, offers a template for aromatic systems. Chlorination of 2-methylaniline using phosphorus oxychloride (POCl₃) could generate 5-chloro-2-methylaniline, followed by displacement with sodium azide. The patent CN111925333A reports a 90% yield in analogous chloride-to-azide conversions under Hofmann conditions, though elevated temperatures (70–80°C) and prolonged reaction times (2–4 hours) may be necessary for aromatic substrates.
Optimization of Reaction Parameters
Key variables influencing this route include:
-
Temperature : Azidation of chlorinated pyrazines proceeds efficiently at 70°C, but aromatic amines may require higher temperatures due to reduced electrophilicity.
-
Catalysis : Palladium catalysts, employed in hydrogenation steps for pyrazine derivatives, could accelerate SNAr mechanisms in electron-deficient arenes.
Hofmann Degradation for Amine Generation
Degradation of Amides to Azides
The Hofmann rearrangement, as applied to 2-methyl-4-amide pyrazine, converts carboxamides to amines via intermediate isocyanates. Adapting this method, 5-nitro-2-methylbenzamide could undergo Hofmann degradation to yield 5-azido-2-methylaniline. The patent CN111925333A achieves 90% yields in similar transformations using bromine and sodium hydroxide at 0–5°C, though nitro-to-azide conversions would necessitate careful control of oxidizing conditions.
Solid-Phase Synthesis and Native Chemical Ligation
Peptide-Inspired Approaches
While native chemical ligation (NCL) is traditionally used for peptide synthesis, its principles could be repurposed for assembling azido-aniline derivatives. For example, a resin-bound 2-methylaniline precursor could undergo on-resin azidation using ADMP, followed by cleavage to yield this compound. The quantitative conversion of alanine-2-chlorotrityl resin to its azido form supports this hypothesis, though steric effects in aromatic systems may reduce efficiency.
Purification Challenges
HPLC purification protocols for azido peptides—employing C18 columns with TFA-modified mobile phases—could be adapted for this compound, particularly given the compound’s UV activity at 280 nm (akin to tyrosine-containing peptides).
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical reaction conditions and yields for this compound synthesis, extrapolated from analogous systems:
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-methylaniline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for azidation reactions.
Cycloaddition: Alkynes and copper(I) catalysts for click chemistry reactions.
Major Products Formed:
Reduction: 5-amino-2-methylaniline.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemical Synthesis
1. Precursor for Heterocyclic Compounds
5-Azido-2-methylaniline serves as a precursor in the synthesis of various heterocyclic compounds such as triazoles and indoles. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages, which are pivotal in synthetic organic chemistry .
2. Click Chemistry
The compound is extensively utilized in click chemistry, a powerful tool for bioconjugation. The azido group reacts efficiently with alkyne-functionalized biomolecules, facilitating the formation of stable triazole linkages. This property makes it invaluable for labeling and modifying biomolecules in biological studies.
Biological Applications
1. Antimicrobial Properties
Research indicates that compounds containing azide groups may exhibit significant antimicrobial properties. The reactivity of the azido group allows for potential applications in developing new antimicrobial agents.
2. Bioconjugation Techniques
this compound is employed in bioconjugation techniques where it can label proteins selectively. This application is crucial for studying protein interactions and functions within biological systems .
3. Drug Discovery
In medicinal chemistry, this compound is explored for its potential in drug discovery and development. Its ability to form stable linkages with various biomolecules opens avenues for creating bioactive compounds that can target specific biological pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-azido-2-methylaniline and its derivatives involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Azido vs. Sulfonyl/Methoxy : The azido group in 5-azido-2-methylaniline confers explosive reactivity and utility in bioorthogonal reactions, contrasting with the sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline, which enhances binding to kinase targets like VEGFR2 .
- Halogenated Analogs : Bromo and iodo substituents (e.g., 5-bromo-4-iodo-2-methylaniline) improve fluorescence properties in materials science but lack the azido group’s versatility in covalent bonding .
- Methoxy Derivatives : 2-Methoxy-5-methylaniline serves as a stable standard for environmental analysis due to its inert methoxy group, unlike the reactive azido counterpart .
Research and Industrial Relevance
- Pharmaceuticals : 5-(Ethylsulfonyl)-2-methoxyaniline is pivotal in kinase inhibitor development, whereas azido derivatives are understudied but promising for targeted drug conjugates .
- Materials Science : Halogenated analogs (e.g., 5-bromo-4-iodo-2-methylaniline) enable fluorescent materials, while azido groups could facilitate polymer crosslinking .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-azido-2-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves diazotization of 2-methyl-5-nitroaniline followed by azide substitution. Key steps include:
- Diazotization : Use NaNO₂ and HCl at 0–5°C to generate the diazonium salt.
- Azide Introduction : React with NaN₃ in aqueous medium, maintaining pH <7 to avoid side reactions.
- Yield Optimization : Excess NaN₃ (1.5–2.0 eq.) and low temperatures (0–10°C) improve yields (≥75%) by minimizing decomposition .
- Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to detect intermediates like nitroso derivatives.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show aromatic protons at δ 6.8–7.2 ppm (meta to azide) and a singlet for the methyl group (δ ~2.3 ppm).
- IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹ (N₃ stretch).
- HPLC-MS : Monitor purity (>95%) with reverse-phase C18 columns (retention time ~8–10 min) and detect [M+H]⁺ at m/z 163.1 .
- Data Contradiction Tip : Discrepancies in azide IR peaks may indicate residual NaN₃; verify via elemental analysis (C: ~58%, N: ~29%).
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal Stability : Store at –20°C in amber vials to prevent exothermic decomposition. Avoid temperatures >50°C (risk of detonation) .
- Light Sensitivity : Degrades under UV light; use light-protected glassware during reactions.
- Incompatibilities : Avoid contact with heavy metals (Cu, Pb) or strong acids to prevent explosive byproducts .
Advanced Research Questions
Q. How can researchers optimize click chemistry applications of this compound in bioconjugation?
- Methodological Answer :
- Reaction Design : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl-modified proteins).
- Conditions : 1 mM CuSO₄, 2 mM sodium ascorbate, 25°C, 1–2 h. Monitor via fluorescence or SDS-PAGE .
- Challenge : Azide hydrolysis under basic conditions; maintain pH 7–8 with phosphate buffers.
- Case Study : A 2024 study reported 85% conjugation efficiency with bovine serum albumin (BSA) when using 10% DMSO as a cosolvent .
Q. What mechanisms explain contradictory cytotoxicity results in cellular studies involving this compound?
- Methodological Answer :
- Data Analysis : Contradictions may arise from:
- Cell Line Variability : Jurkat cells show higher apoptosis rates (IC₅₀ ~50 µM) than HEK293 (IC₅₀ >200 µM) due to differential ROS sensitivity.
- Metabolic Activation : Liver microsome assays reveal azide reduction to amines, altering toxicity profiles .
- Resolution Strategy : Use isotopically labeled analogs (e.g., ¹⁵N₃) to track metabolic pathways via LC-MS/MS .
Q. How do substituent effects influence the reactivity of this compound in photochemical reactions?
- Methodological Answer :
- Experimental Design : Compare photolysis rates under UV (365 nm) in polar vs. nonpolar solvents.
- Key Findings :
- Polar Solvents (MeCN) : Faster decomposition (t₁/₂ ~30 min) via singlet oxygen generation.
- Nonpolar Solvents (Toluene) : Stable for >2 h but forms nitrenes upon irradiation, detectable via EPR .
- Theoretical Modeling : DFT calculations suggest the methyl group stabilizes transition states, reducing activation energy by ~5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
